molecular formula C24H19N3OS B11486246 4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol

4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol

Cat. No.: B11486246
M. Wt: 397.5 g/mol
InChI Key: XZOLHRAIJLOAML-UHFFFAOYSA-N
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Description

4-{[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}QUINOLIN-8-OL is a complex organic compound that features a quinoline core substituted with a benzimidazole moiety

Properties

Molecular Formula

C24H19N3OS

Molecular Weight

397.5 g/mol

IUPAC Name

4-[(1-benzylbenzimidazol-2-yl)sulfanylmethyl]quinolin-8-ol

InChI

InChI=1S/C24H19N3OS/c28-22-12-6-9-19-18(13-14-25-23(19)22)16-29-24-26-20-10-4-5-11-21(20)27(24)15-17-7-2-1-3-8-17/h1-14,28H,15-16H2

InChI Key

XZOLHRAIJLOAML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC4=C5C=CC=C(C5=NC=C4)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}QUINOLIN-8-OL involves multiple steps. One reported method includes the reaction of 8-hydroxyquinoline with a benzimidazole derivative under specific conditions to yield the desired product. The reaction typically involves the use of solvents such as ethanol and catalysts to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}QUINOLIN-8-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}QUINOLIN-8-OL involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

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